molecular formula C18H17F3N2O3 B3988142 1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol

1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol

Cat. No. B3988142
M. Wt: 366.3 g/mol
InChI Key: LWJFMKYJRFWXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that plays a critical role in the immune system. TAK-659 has shown promising results as a potential therapeutic agent for the treatment of various B cell-mediated diseases, including B cell lymphomas, chronic lymphocytic leukemia, and autoimmune disorders.

Mechanism of Action

1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol works by selectively inhibiting BTK, which is a key enzyme involved in the development and activation of B cells. By blocking BTK, this compound prevents the activation of B cells and the production of antibodies, which are responsible for the immune response. This mechanism of action makes this compound a promising therapeutic agent for the treatment of B cell-mediated diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit B cell activation and proliferation, reduce the production of pro-inflammatory cytokines, and induce apoptosis in B cell lymphomas. Additionally, this compound has been shown to reduce the severity of autoimmune disorders by inhibiting the production of autoantibodies.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown significant anti-tumor activity in preclinical studies, making it a promising therapeutic agent for the treatment of B cell lymphomas and chronic lymphocytic leukemia. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the research and development of 1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol. One potential direction is the investigation of this compound as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy of B cell-mediated disease treatments.

Scientific Research Applications

1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol has been extensively studied for its potential therapeutic applications in various B cell-mediated diseases. In preclinical studies, this compound has shown significant anti-tumor activity in B cell lymphomas and chronic lymphocytic leukemia. Additionally, this compound has been shown to be effective in reducing the severity of autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-25-15-8-4-5-9-16(15)26-11-12(24)10-23-14-7-3-2-6-13(14)22-17(23)18(19,20)21/h2-9,12,24H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFMKYJRFWXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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